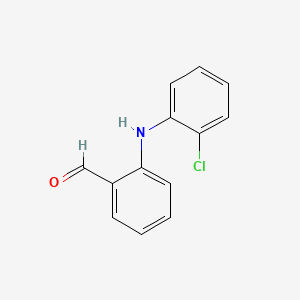

2-((2-Chlorophenyl)amino)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chlorophenyl)amino)benzaldehyde is a chemical compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of two aromatic rings linked by an aliphatic three-carbon chain . The compound has conjugated double bonds with absolute delocalization and two aromatic rings that possess a π-electron system .Physical and Chemical Properties Analysis

This compound is a compound with the molecular formula C13H10ClNO. Its average mass is 231.678 Da and its monoisotopic mass is 231.045090 Da .Scientific Research Applications

2-((4-Substituted phenyl)amino) benzaldehyde, closely related to 2-((2-Chlorophenyl)amino)benzaldehyde, is significant as an intermediate in synthesizing anticancer drug intermediates. A high-efficiency synthetic method for similar compounds was developed, with a total yield of 59.49% (Yongli Duan et al., 2017).

In a study on substituted 2-aminothiophenols as fluorogenic reagents for aromatic aldehydes, these compounds showed selective reactions with aromatic aldehydes, including benzaldehyde derivatives, indicating potential applications in spectrofluorimetry and liquid chromatography (H. Nohta et al., 1993).

Benzaldehyde, an important chemical with applications in various industries, can be synthesized using a mesoporous Ti-SBA-15 catalyst treated with chlorosulfonic acid. This process shows a threefold increase in oxidative properties, indicating potential industrial applications (Rajesh Sharma et al., 2012).

A study on the conjugate addition−aldol-dehydration reaction between α,β-unsaturated aldehydes and 2-N-protected amino benzaldehydes highlights the synthesis of useful 1,2-dihydroquinolines, demonstrating another application in complex organic synthesis (Hao Li et al., 2007).

In pharmaceutical research, (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, derived from 2-amino-2-(2-chlorophenyl) acetic acid, plays a crucial role in the synthesis of Clopidogrel bisulfate, indicating its importance in drug development (Hu Jia-peng, 2012).

Properties

IUPAC Name |

2-(2-chloroanilino)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-6-2-4-8-13(11)15-12-7-3-1-5-10(12)9-16/h1-9,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAHPDZFLSFYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698322 |

Source

|

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71758-44-6 |

Source

|

| Record name | 2-(2-Chloroanilino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)